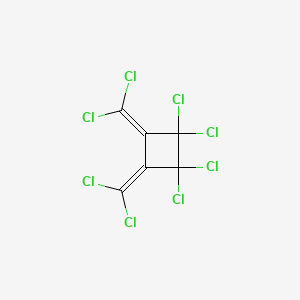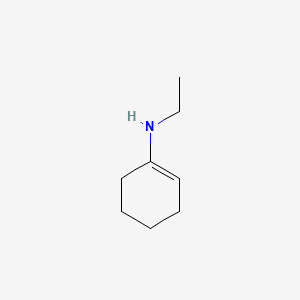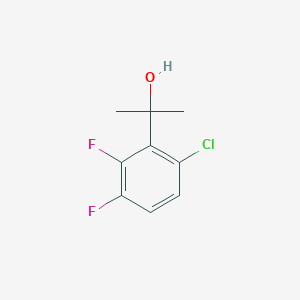
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol typically involves the reaction of 6-chloro-2,3-difluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Formation of the Grignard Reagent:
- React 6-chloro-2,3-difluorobenzaldehyde with magnesium in anhydrous ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), room temperature.
- Addition of the Grignard Reagent to the Aldehyde:
- Add the Grignard reagent to the aldehyde to form the corresponding alcohol.
- Reaction conditions: Anhydrous ether, low temperature (0-5°C), followed by gradual warming to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
- Oxidation:
- The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
- Common reagents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO4).
- Reduction:
- The compound can be reduced to form the corresponding alkane.
- Common reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution:
- The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Common reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(6-Chloro-2,3-difluorophenyl)propan-2-one, while reduction may yield 2-(6-Chloro-2,3-difluorophenyl)propane.
Applications De Recherche Scientifique
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol has several scientific research applications, including:
- Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
- Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
- Used in the design and synthesis of new drug candidates.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Molecular Targets:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interacting with cellular membranes and affecting membrane-associated processes.
- Pathways Involved:
- Influencing signal transduction pathways and gene expression.
- Modulating oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol can be compared with other similar compounds, such as:
- 2-(2,3-Difluorophenyl)propan-2-ol:
- Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
- 2-(6-Chloro-2-fluorophenyl)propan-2-ol:
- Contains only one fluorine atom, which may influence its physical and chemical properties.
- 2-(6-Chloro-3-fluorophenyl)propan-2-ol:
- The position of the fluorine atom is different, potentially affecting its interactions with molecular targets.
Propriétés
Formule moléculaire |
C9H9ClF2O |
|---|---|
Poids moléculaire |
206.61 g/mol |
Nom IUPAC |
2-(6-chloro-2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4,13H,1-2H3 |
Clé InChI |
QTDQZKGOFSYLBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14757329.png)
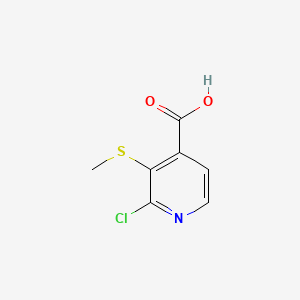
![3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid](/img/structure/B14757341.png)
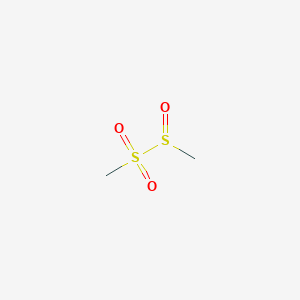
![3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline](/img/structure/B14757348.png)

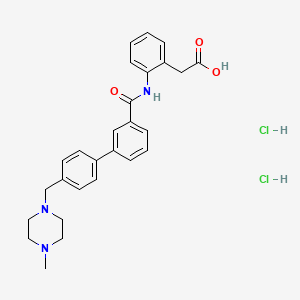
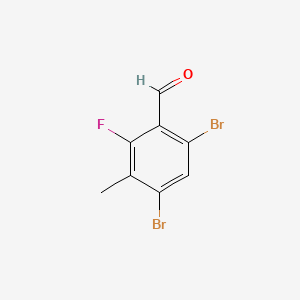
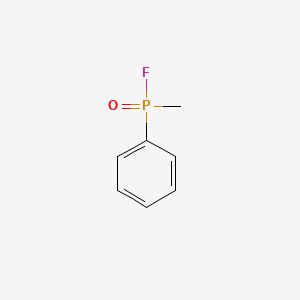
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
